molecular formula C8H9N5O B14139726 2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine

2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine

Katalognummer: B14139726
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: PZOPLJRYBTVSKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methoxy groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-amino-3-chloropyrazine with 4-methoxy-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the methoxy group could yield various substituted pyrazines.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminopyrazole: Similar in structure but lacks the methoxy group.

    4-Methoxypyrazole: Similar but lacks the amino group.

    2-Amino-3-chloropyrazine: Precursor in the synthesis of 2-Amino-3-(4-methoxy-1H-pyrazol-1-yl)pyrazine.

Uniqueness

This compound is unique due to the presence of both amino and methoxy groups, which provide a balance of reactivity and stability.

Eigenschaften

Molekularformel

C8H9N5O

Molekulargewicht

191.19 g/mol

IUPAC-Name

3-(4-methoxypyrazol-1-yl)pyrazin-2-amine

InChI

InChI=1S/C8H9N5O/c1-14-6-4-12-13(5-6)8-7(9)10-2-3-11-8/h2-5H,1H3,(H2,9,10)

InChI-Schlüssel

PZOPLJRYBTVSKT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN(N=C1)C2=NC=CN=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.